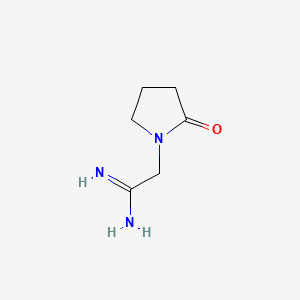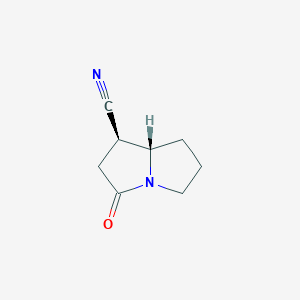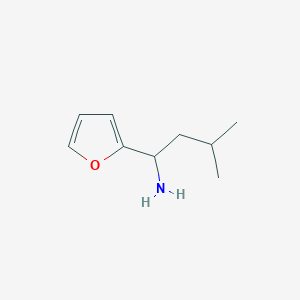![molecular formula C9H8N2O3 B15205978 2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B15205978.png)
2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods to synthesize 2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid involves the use of acetic acid as an electrolyte under electrochemical conditions. This method is advantageous as it is cleaner, with minimal impurity formation, and does not require a metal catalyst. The reaction is carried out at room temperature, and the total conversion is observed in about 6 hours .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using the electrochemical method mentioned above. This method is robust, scalable, and has a high atom economy, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydrogen peroxide and reducing agents like formamides. The reactions are typically carried out at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives .
Scientific Research Applications
2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is a common motif in pharmaceutical compounds due to its diverse spectrum of biological activity.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist to certain receptors, thereby modulating biological responses. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid can be compared with other similar compounds, such as:
2-Aminobenzoxazole: This compound has a similar structure but lacks the acetic acid moiety.
Benzoxazole: This compound is the parent structure and lacks the amino and acetic acid groups.
2-(2,6-Dichlorophenylamino)phenyl methyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl}quinazolin-4(3H)one: This compound has been studied for its antibacterial potential.
The uniqueness of this compound lies in its specific structure, which imparts unique biological and chemical properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
2-(2-amino-1,3-benzoxazol-7-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O3/c10-9-11-6-3-1-2-5(4-7(12)13)8(6)14-9/h1-3H,4H2,(H2,10,11)(H,12,13) |
InChI Key |
QABVLVAWJHEUKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)N)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7-(Bromomethyl)benzo[d]oxazol-2-amine](/img/structure/B15205938.png)



![2,7-Diethylbenzo[d]oxazole](/img/structure/B15205975.png)

